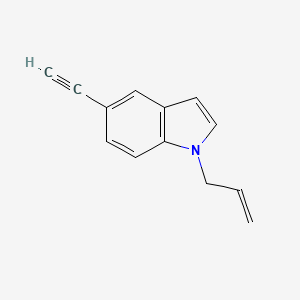
1-Allyl-5-ethynyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-5-ethynyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The compound this compound features an allyl group at the nitrogen atom and an ethynyl group at the 5-position of the indole ring, making it a unique and interesting molecule for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Allyl-5-ethynyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions .
Industrial production methods for indole derivatives often involve multi-step processes that are optimized for high yield and purity. These methods may include the use of microwave irradiation to accelerate reaction times and improve efficiency .
Analyse Chemischer Reaktionen
1-Allyl-5-ethynyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethynyl group to an ethyl group.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to the formation of halogenated indole derivatives, while nitration can introduce nitro groups at specific positions on the indole ring .
Wissenschaftliche Forschungsanwendungen
1-Allyl-5-ethynyl-1H-indole has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Allyl-5-ethynyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes . The exact mechanism of action depends on the specific biological context and the targets involved.
Vergleich Mit ähnlichen Verbindungen
1-Allyl-5-ethynyl-1H-indole can be compared with other indole derivatives to highlight its uniqueness. Similar compounds include:
1-Allyl-1H-indole: Lacks the ethynyl group, which may result in different chemical and biological properties.
5-Ethynyl-1H-indole: Lacks the allyl group, which may affect its reactivity and interactions with biological targets.
1-Methyl-5-ethynyl-1H-indole: Similar structure but with a methyl group instead of an allyl group, leading to potential differences in activity and applications.
Eigenschaften
Molekularformel |
C13H11N |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
5-ethynyl-1-prop-2-enylindole |
InChI |
InChI=1S/C13H11N/c1-3-8-14-9-7-12-10-11(4-2)5-6-13(12)14/h2-3,5-7,9-10H,1,8H2 |
InChI-Schlüssel |
NQZJQWWHNVHOKF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C=CC2=C1C=CC(=C2)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(Z)-2-(2-nitrophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B13725101.png)
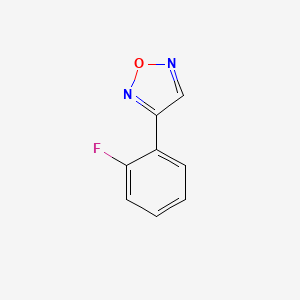
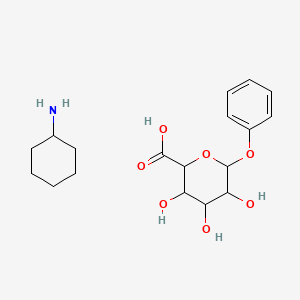
![(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid](/img/structure/B13725116.png)
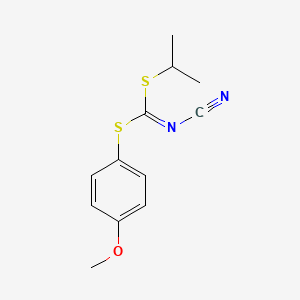
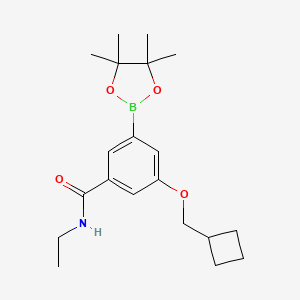
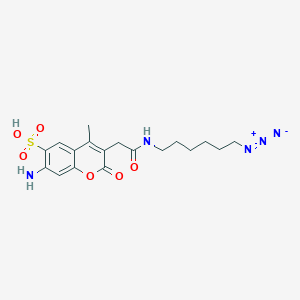
![{2-[4-(3-Acetyl-phenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13725139.png)
![N-[(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(1-naphthyloxy)tetrahydropyran-3-yl]acetamide](/img/structure/B13725149.png)
![[4-(4-Bromobenzyl)-piperazin-1-yl]-(1-hydroxycyclopropyl)-methanone](/img/structure/B13725157.png)
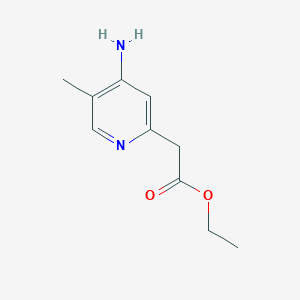
![2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid](/img/structure/B13725166.png)
![N-methyl-2-{[(oxan-4-yl)methyl]amino}acetamide](/img/structure/B13725172.png)
![Methyl 2-(cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13725177.png)
